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Danicopan Safety Profile & Adverse Event Overview

Danicopan is used as an add-on to C5 inhibitors (ravulizumab or eculizumab) for treating paroxysmal
nocturnal hemoglobinuria (PNH) in patients with clinically significant extravascular hemolysis [1] [2] [3].
The overall safety profile is based on a 12-week, double-blind, placebo-controlled Phase 3 trial and a long-

term extension study [2] [4].

Most Common Adverse Reactions The table below summarizes the most frequent adverse reactions (>5%)

from the 12-week placebo-controlled period [2].

Adverse Reaction Danicopan + C5 inhibitor (n=57) Placebo + C5 inhibitor (n=29)
Headache 10% Information not provided
Diarrhea 5% Information not provided
Nausea 5% Information not provided
Rash 5% Information not provided
Arm or Leg Pain 5% Information not provided
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Serious Risks and Management The table below outlines critical risks that require proactive management

[2] [3].

Risk Category Monitoring Requirement Management Action

Serious Infections Ensure patients are up to date with ~ Consider antibiotic prophylaxis.

(including Streptococcus pneumonia and meningitis Educate patients on symptoms of

pneumoniae and Neisseria vaccinations at least 2 weeks infection (fever, stiff neck,

meningitidis) before starting danicopan [3]. headache) [3].

Liver Enzyme Elevations Assess ALT and AST before Discontinuation may be required;
initiation and periodically during in trials, 5% discontinued due to
treatment [2] [3]. reactions including hepatic

enzyme increases [2].

Increased Serum Lipids Monitor serum cholesterol and Initiate cholesterol-lowering
triglycerides periodically [2] [3]. medication if indicated [2].

Breakthrough Hemolysis Monitor lactate dehydrogenase In the long-term extension study,
(LDH) levels [2]. the breakthrough hemolysis rate

was 6 events per 100 patient-
years [4].

Troubleshooting Common Scenarios

Here are evidence-based protocols for managing specific situations that may arise during clinical trials or

treatment.

e Scenario 1: Managing a Missed Dose

o Protocol: If a dose is missed, instruct the patient to take it as soon as possible. However, if it is
within 3 hours of the next scheduled dose, the missed dose should be skipped and the regular
dosing schedule resumed. Patients should not double the dose [3].

e Scenario 2: Handling Suspected Breakthrough Hemolysis

o Background: Breakthrough hemolysis is a potential risk even with concomitant C5 inhibitor
therapy.
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o Action Plan:
= Check LDH levels; in clinical trials, LDH remained controlled (below 1.5x upper limit of
normal) in most patients [2].
= Review the patient's C5 inhibitor therapy to ensure it is stable and adequate.
= In the Phase 3 trial, no discontinuations due to hemolysis were reported over 24 weeks

[2].
e Scenario 3: Patient Develops Signs of Liver Injury

o Background: Danicopan use has been associated with liver enzyme elevations.
o Action Plan:
= Order immediate liver function tests (ALT, AST, bilirubin).
= |f liver injury is confirmed, discontinue danicopan. In the clinical trial, this was the reason
for discontinuation in some patients [2].
= Investigate other potential causes (e.g., other hepatotoxic medications).

¢ Scenario 4: Patient with Severe Renal or Hepatic Impairment

o Guidance: The use of danicopan is not recommended in patients with severe liver disease.
No specific guidance is available for severe renal impairment, and caution should be exercised

[3].

Experimental Protocol & Monitoring Workflow

For researchers designing clinical trials, the following workflow diagrams the key safety monitoring

activities and the process for investigating an adverse event.

Safety Monitoring Workflow This diagram outlines the core safety monitoring procedures for patients

receiving danicopan in a trial setting.
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Patient on Danicopan

Baseline Assessment:
Liver Enzymes (ALT/AST)
Serum Lipids
Vaccination Status

/

Ongoing Monitoring:
Periodic Liver Enzyme checks
Periodic Serum Lipid checks
Monitor for Infection Signs

Patient Education:
LDH Monitoring: Provide Safety Card
Ensure control of IVH Report Infection Symptoms
Missed Dose Instructions

Click to download full resolution via product page

Adverse Event Investigation Logic This diagram illustrates the logical decision process for investigating

the root cause of a suspected adverse event once it has been identified.
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Frequently Asked Questions

e What is the recommended dosage of danicopan in clinical trials? The recommended starting dose
for adults in the Phase 3 trial was 150 mg taken orally three times daily. The dose could be adjusted

based on clinical response [2] [3].
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e How should danicopan be stored? Danicopan should be stored in a closed container at room

temperature, away from heat, moisture, and direct light. It should not be frozen [3].

e Are there any known drug-drug interactions with danicopan? Yes, danicopan has a potential for
interactions. Concomitant use with medications such as cyclosporine, everolimus, sirolimus,
tacrolimus, rosuvastatin, and simvastatin may require dose adjustments or increased monitoring. A full

list should be consulted before co-administration [3].

e What are the long-term safety findings for danicopan? In a long-term extension study, efficacy was
maintained for up to 72 weeks. No new safety signals were observed with prolonged use, and the

breakthrough hemolysis rate remained low [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com
© 2026 Smolecule. All rights reserved. 717 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s524982?utm_src=pdf-bulk
https://www.smolecule.com/products/s524982?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

